
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents due to their ability to inhibit various biological pathways involved in cancer cell proliferation .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the coupling of aryl and urea fragments. In the context of anticancer research, these compounds are designed using computer-aided methods to optimize their interactions with biological targets. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where these compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Similarly, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been described, with a focus on their antiproliferative effects and the induction of apoptosis in cancer cells .
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the aryl rings, such as tert-butyl groups, can significantly influence the compound's binding affinity and specificity towards biological targets. The molecular docking studies of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have shown that certain structural features, such as the thioether linker and the meta-positioned arylurea moiety, are important for potent VEGFR-2 tyrosine kinase inhibition .
Chemical Reactions Analysis
Diaryl urea derivatives undergo various chemical reactions that are essential for their biological activity. For example, the coupling reactions used in their synthesis are critical for creating the desired molecular architecture. The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their ability to interact with enzymes and receptors involved in cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be tailored through the introduction of specific functional groups. For instance, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes . Additionally, the crystal structure and vibrational properties of these compounds can provide insights into their stability and interactions with biological targets .
Aplicaciones Científicas De Investigación
Agricultural Applications and Environmental Impact
Urea derivatives, such as 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, have notable applications in agriculture and environmental health. Recent studies shed light on the challenges associated with urea as a nitrogen fertilizer, emphasizing issues like NH3 volatilization and NO2- accumulation. Researchers have explored the use of urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), to mitigate these adverse effects, thereby enhancing the efficiency of urea fertilizers. Such inhibitors play a crucial role in decreasing NH3 volatilization and NO2- accumulation in soils treated with urea, ultimately fostering better agricultural practices and environmental sustainability (Bremner, 1995).
Human Health and Safety Considerations
The incorporation of urea and its derivatives in agricultural practices also raises concerns regarding human health. Studies have pointed out the potential risks associated with urease and nitrification inhibitors like NBPT and dicyandiamide (DCD), which are used to reduce NH3 loss from urea-based fertilizers. The residues of these inhibitors in food products, such as milk from cows grazing on treated pastures, necessitate a comprehensive risk assessment framework to evaluate potential risks to human health. It's critical to ensure that the benefits of these inhibitors in reducing greenhouse gas emissions do not compromise food safety and public health (Ray et al., 2020).
Urea Derivatives in Medical Applications
In the medical field, the relevance of urea derivatives extends to their role as urease inhibitors, particularly in combating infections caused by bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While the clinical use of these inhibitors is still evolving, significant research has been dedicated to exploring the potential of these compounds in medical applications. This highlights the multifaceted nature of urea derivatives, underscoring their significance beyond agricultural and environmental realms into the domain of human health (Kosikowska & Berlicki, 2011).
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXHFSYOAGMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)
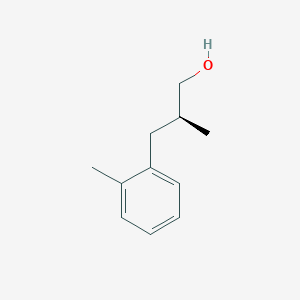
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

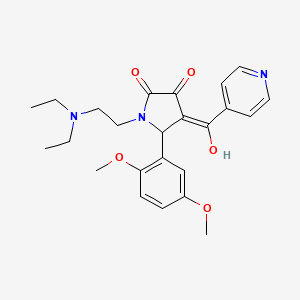

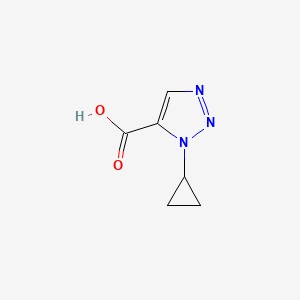
![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)
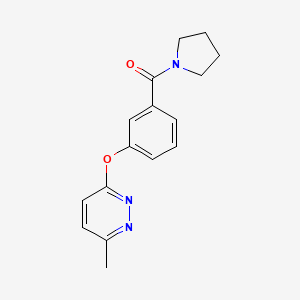
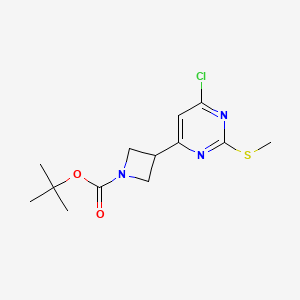
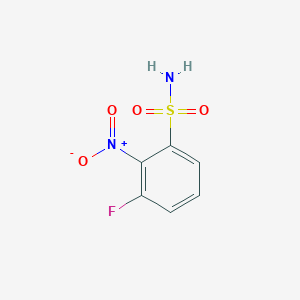
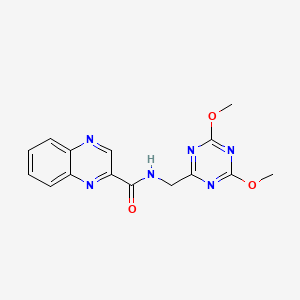
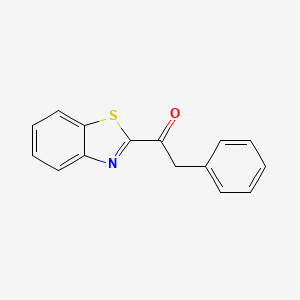
![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)